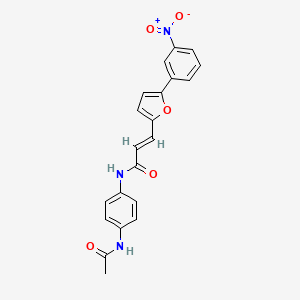

2-bromo-N-methyl-3-nitrobenzamide

カタログ番号 B2741786

CAS番号:

1338482-25-9

分子量: 259.059

InChIキー: DQWYQSKILSCKCS-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

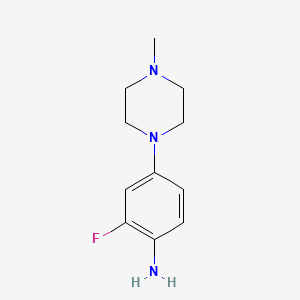

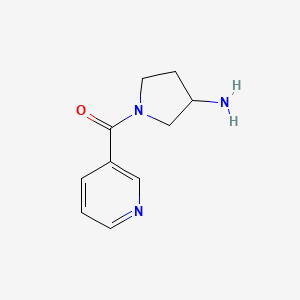

“2-bromo-N-methyl-3-nitrobenzamide” is a chemical compound with the molecular formula C8H7BrN2O3 . It is a derivative of benzamide, which is an organic compound consisting of a carboxamide functional group attached to a benzene ring .

Molecular Structure Analysis

The molecular structure of “2-bromo-N-methyl-3-nitrobenzamide” consists of a benzene ring substituted with a bromo group, a nitro group, and a methyl-amide group . The exact positions of these substituents on the benzene ring would depend on the specific synthesis method used.科学的研究の応用

Synthesis and Chemical Reactions

- The compound has been indirectly related to studies on the synthesis of various chemical structures. For instance, Chen Yi-fen, Li Ai-xia, and Jie Yafei (2010) demonstrated a series of reactions starting from 3-Methyl-2-nitrobenzoic acid to synthesize chlorantraniliprole, a process that involves nitration and bromination steps similar to those possibly involved in the synthesis of 2-bromo-N-methyl-3-nitrobenzamide (Chen Yi-fen, Li Ai-xia, & Jie Yafei, 2010).

- Another study by Fucheng Yin et al. (2022) on the usage of aryl bromides and aryl iodides for C-Br or C-I bond formation in organic synthesis indicates the potential relevance of halogenated compounds like 2-bromo-N-methyl-3-nitrobenzamide in synthetic chemistry. This work highlights the importance of aromatic halides as valuable building blocks in organic synthesis (Fucheng Yin, Yifan Chen, Zhongwen Luo, Shun-Jie Li, Lingyi Kong, & Xiaobing Wang, 2022).

Crystal Engineering

- B. K. Saha, A. Nangia, and M. Jaskólski (2005) discussed the formation of molecular tapes via hydrogen and halogen bonds in crystal engineering. While the study focuses on complexes of 4-nitrobenzoic acid and related compounds, it provides insights into the types of interactions that can be expected in compounds with similar functional groups, such as 2-bromo-N-methyl-3-nitrobenzamide (B. K. Saha, A. Nangia, & M. Jaskólski, 2005).

Biological Activity

- The study on the synthesis, crystal structure, spectroscopic properties, DFT calculation, and biological activity of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide by Dian He, Zhuqing Yang, M. Hou, Chong Teng, and Xiao-hong Wang (2014) might share relevance with 2-bromo-N-methyl-3-nitrobenzamide due to the presence of similar functional groups. This research could indicate potential avenues for exploring the biological activity and pharmaceutical applications of such compounds (Dian He, Zhuqing Yang, M. Hou, Chong Teng, & Xiao-hong Wang, 2014).

特性

IUPAC Name |

2-bromo-N-methyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O3/c1-10-8(12)5-3-2-4-6(7(5)9)11(13)14/h2-4H,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQWYQSKILSCKCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-methyl-3-nitrobenzamide | |

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-3-nitrobenzoic acid (0.974 g, 3.96 mmol) in DMF (3 mL) was added methylamine, 2.0 m solution in tetrahydrofuran (2.97 mL, 5.94 mmol), 1,1′-dimethyltriethylamine (1.38 mL, 7.92 mmol) and (1H-benzo[d]-[1,2,3]triazol-1-yloxy)tripyrrolidin-1-ylphosphonium hexafluorophosphate(V) (2.47 g, 4.75 mmol) and the resulting mixture was stirred at rt for 2 h. The reaction mixture was diluted with EtOAc, washed with water and brine, dried over MgSO4, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel column using DCM/EtOAc-DCM (1:1) as eluent to give 2-bromo-N-methyl-3-nitrobenzamide: LC-MS (ESI) m/z 261.0 [M+H]+.

[Compound]

Name

(1H-benzo[d]-[1,2,3]triazol-1-yloxy)tripyrrolidin-1-ylphosphonium hexafluorophosphate(V)

Quantity

2.47 g

Type

reactant

Reaction Step Two

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-[[3,5-bis(trifluoromethyl)phenyl]carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B2741709.png)

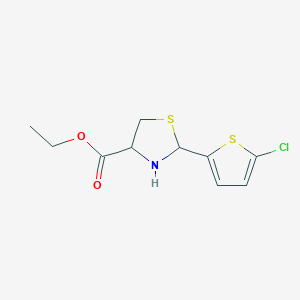

![ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2741716.png)

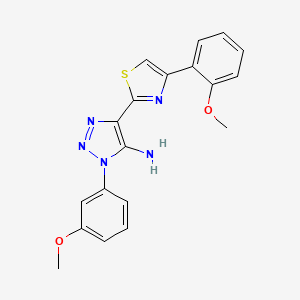

![7-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-3-phenyltriazolo[4,5-d]pyrimidine](/img/structure/B2741719.png)

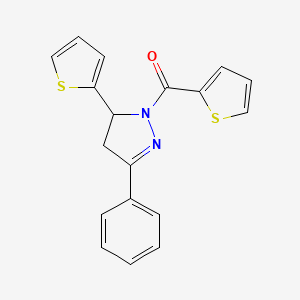

![5-Methylthieno[2,3-d][1,3]thiazol-2-amine](/img/structure/B2741722.png)

![2-Chloro-5-[(2-phenoxyethyl)sulfamoyl]benzoic acid](/img/structure/B2741724.png)